molecular formula C15H22N4O4 B3030660 tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 939986-15-9

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B3030660
CAS No.: 939986-15-9
M. Wt: 322.36
InChI Key: UISHFIHXKWMDIY-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (CAS 939986-15-9) is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. Its core structure, featuring a piperidine ring protected by a Boc (tert-butoxycarbonyl) group and a nitro-substituted pyridinylamino moiety, makes it a versatile building block for constructing more complex, biologically active molecules. Research indicates that piperidine derivatives of this class serve as critical scaffolds in drug discovery efforts, including the development of GPR119 agonists for metabolic diseases like diabetes and novel NLRP3 inflammasome inhibitors for treating inflammatory conditions . The compound has a molecular formula of C₁₅H₂₂N₄O₄ and a molecular weight of 322.36 g/mol . It is typically supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle it with care, noting that it carries GHS warnings (H302, H315, H319, H335) for potential health hazards .

Properties

IUPAC Name

tert-butyl 4-[(3-nitropyridin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-6-11(7-10-18)17-13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISHFIHXKWMDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148914
Record name 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-15-9
Record name 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the nitropyridine moiety: This step involves the nitration of a pyridine derivative, followed by its attachment to the piperidine ring through an amination reaction.

    Addition of the tert-butyl ester group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for ester hydrolysis.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Nucleophilic substitution yields various substituted pyridines.

    Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.

Scientific Research Applications

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 4-(methyl(3-nitropyridin-2-yl)amino)piperidine-1-carboxylate Methylation of amino group C16H23N5O4 349.39 High synthetic yield (96%); potential SAR studies
tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate Bromo and methyl groups on nitroaromatic ring C17H23BrN4O4 439.30 Suited for cross-coupling reactions
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate Ureido linkage to 4-nitrophenyl C17H24N4O5 364.40 Enhanced hydrogen bonding potential
tert-Butyl 4-((2,6-difluorobenzyl)amino)piperidine-1-carboxylate Difluorobenzylamino group C17H24F2N2O2 326.38 Increased lipophilicity; fluorinated motifs
tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate Sulfonamido group with 2-aminophenyl C16H24N4O4S 368.45 Electron-withdrawing sulfonyl moiety
Key Observations:

Synthetic Accessibility : Methylation (as in ) and bromination (as in ) are achieved with high yields (>79%), suggesting robust synthetic routes for derivatives.

Functional Group Impact: Ureido and sulfonamido groups introduce hydrogen-bonding capabilities, which may improve solubility or target affinity compared to the parent amino group .

Biological Activity

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate, with the CAS number 939986-15-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.

  • Molecular Formula : C15H22N4O4
  • Molecular Weight : 322.36 g/mol
  • IUPAC Name : tert-butyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with nitropyridine compounds under controlled conditions. This process is crucial for ensuring the purity and efficacy of the final product, which is typically over 95% pure according to supplier data .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related piperidine derivatives. While specific data on this compound is limited, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, piperidinothiosemicarbazone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of M. tuberculosis .

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The selectivity index (SI), which compares cytotoxic effects on cancerous versus non-cancerous cells, is a critical measure. Preliminary findings suggest that certain piperidine derivatives maintain a favorable SI, indicating potential therapeutic applications with reduced toxicity .

Case Studies

  • Antitubercular Activity : A study evaluated several piperidine derivatives for their antitubercular activity. Compounds similar to this compound displayed MIC values ranging from 2 to 4 µg/mL against M. tuberculosis strains, suggesting that structural modifications could enhance antimicrobial potency .
  • Antibacterial Efficacy : The compound's structural analogs were tested against Gram-positive and Gram-negative bacteria. The results indicated a higher efficacy against Gram-positive strains, with MIC values significantly lower than those of conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeMIC (µg/mL)Reference CompoundNotes
Antimycobacterial0.5 - 4INH (Isoniazid)Effective against resistant strains
Antibacterial0.06 - 0.12CIP (Ciprofloxacin)Stronger than reference drugs
Cytotoxicity>12.5Non-cancer cellsFavorable selectivity index

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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